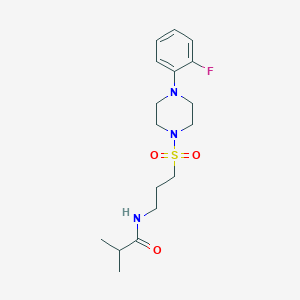

N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)isobutyramide

Description

Properties

IUPAC Name |

N-[3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylpropyl]-2-methylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26FN3O3S/c1-14(2)17(22)19-8-5-13-25(23,24)21-11-9-20(10-12-21)16-7-4-3-6-15(16)18/h3-4,6-7,14H,5,8-13H2,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYNJELNZISBDDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NCCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)isobutyramide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines followed by selective intramolecular cyclization can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)isobutyramide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that derivatives of piperazine compounds exhibit significant antimicrobial activity. For instance, derivatives similar to N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)isobutyramide have been synthesized and evaluated against various pathogens. A study demonstrated that structurally related compounds showed efficacy against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum, as well as fungal pathogens like Alternaria solani and Fusarium solani .

| Pathogen | Compound Tested | Activity |

|---|---|---|

| Xanthomonas axonopodis | Piperazine derivatives | Effective |

| Ralstonia solanacearum | Piperazine derivatives | Effective |

| Alternaria solani | Piperazine derivatives | Effective |

| Fusarium solani | Piperazine derivatives | Effective |

Central Nervous System Effects

The piperazine scaffold is known for its interaction with neurotransmitter systems. Studies have shown that compounds containing the piperazine structure can act as selective serotonin reuptake inhibitors (SSRIs) or exhibit antipsychotic properties. The specific compound has been investigated for its potential to modulate serotonin receptors, which could lead to applications in treating mood disorders .

Antidepressant and Anxiolytic Effects

Given its structural properties, this compound may serve as a candidate for developing new antidepressant or anxiolytic medications. Research into similar piperazine compounds has shown promising results in alleviating symptoms of anxiety and depression through modulation of serotonin pathways .

Cancer Therapy

Recent studies have explored the role of piperazine derivatives in targeting cancer cells. The compound's ability to inhibit specific enzymes involved in tumor growth presents a potential avenue for cancer treatment. For example, analogs of this compound have been evaluated for their efficacy against various cancer cell lines, highlighting their role as possible chemotherapeutic agents .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of piperazine sulfonamide derivatives demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. The research highlighted the importance of the sulfonamide group in enhancing antimicrobial activity .

Case Study 2: Neuropharmacological Effects

In vitro studies assessing the impact of similar piperazine compounds on serotonin receptor binding affinities revealed that modifications to the piperazine ring could significantly alter pharmacological profiles, suggesting a pathway for developing targeted CNS therapies .

Mechanism of Action

The mechanism of action of N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)isobutyramide involves its interaction with specific molecular targets, such as G protein-coupled receptors (GPCRs). These interactions can modulate various signaling pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of arylpiperazine sulfonamides. Below is a comparative analysis with three analogs:

Table 1: Structural and Functional Comparison

Structural Differences and Implications

- Piperazine vs. Piperidine Core : The piperazine core in the target compound may favor serotonin receptor interactions, whereas piperidine analogs (e.g., 4-(2-fluorophenyl)-1-(3-sulfonylpropyl)piperidine) show higher affinity for dopamine receptors due to conformational rigidity .

- Terminal Group Variations : The isobutyramide group in the target compound differs from acetamide or sulfamoyl groups in analogs. Isobutyramide’s bulkier structure could reduce blood-brain barrier permeability compared to smaller acetamide derivatives .

Pharmacological Activity

- Anticonvulsant Potential: The phenylpiperazine sulfonamide analog (N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)acetamide) demonstrated efficacy in the MES test (ED₅₀ = 32 mg/kg), suggesting structural tolerance for bulky terminal groups in anticonvulsant activity .

- Receptor Selectivity : Fluorination at the 2-position of the phenyl ring (common across all compounds) is linked to enhanced receptor binding due to electron-withdrawing effects, but the target compound’s lack of reported data limits direct comparisons .

Biological Activity

N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)isobutyramide, a complex organic compound, is a derivative of piperazine known for its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₂₃FN₄O₂S

- CAS Number : 2034997-33-4

- Molecular Weight : 382.4 g/mol

The compound features a piperazine core substituted with a 2-fluorophenyl group and a sulfonyl-propyl chain, which enhances its pharmacological properties.

Synthesis

This compound is synthesized through several methods, typically involving the cyclization of piperazine derivatives with sulfonium salts. A common approach includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of bases like DBU to yield the desired piperazine derivatives.

The biological activity of this compound primarily involves its interaction with G protein-coupled receptors (GPCRs). These interactions can modulate various signaling pathways, influencing several physiological processes such as neurotransmission and cellular signaling .

Pharmacological Effects

Research indicates that derivatives of piperazine exhibit significant antibacterial properties. For instance, studies have shown that compounds similar to this compound can inhibit bacterial growth effectively .

Case Studies and Research Findings

- Antibacterial Activity : A study demonstrated that piperazine derivatives possess substantial antibacterial effects against Gram-positive bacteria, including resistant strains like MRSA. The minimum inhibitory concentration (MIC) values for effective compounds were reported in the low micromolar range .

- Neuropharmacological Studies : Another research effort focused on the compound's potential as an anxiolytic agent through its action on serotonin receptors. The findings suggested that specific modifications to the piperazine structure could enhance binding affinity and therapeutic efficacy .

- Inhibition Studies : In vitro studies highlighted that certain derivatives of piperazine exhibited competitive inhibition against key enzymes involved in neurotransmitter metabolism, which may contribute to their therapeutic effects in treating anxiety and depression .

Table 1: Biological Activities of Related Piperazine Derivatives

| Compound Name | Activity Type | Target | MIC (µM) |

|---|---|---|---|

| Compound A | Antibacterial | MRSA | 2.0 |

| Compound B | Enzyme Inhibitor | TYR | 40.43 |

| Compound C | Anxiolytic | 5-HT1A | Low micromolar |

Table 2: Synthesis Methods for Piperazine Derivatives

| Method | Reactants Involved | Yield (%) |

|---|---|---|

| Cyclization with Sulfonium Salts | (S,S)-N,N’-bisnosyl diamine + diphenylvinylsulfonium triflate | 85 |

| Nucleophilic Substitution | Fluorinated benzene + piperazine | 90 |

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing and purifying N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)isobutyramide?

- Methodology : Synthesis typically involves coupling a piperazine-sulfonyl intermediate with an isobutyramide precursor. For example, similar compounds with sulfonyl-piperazine scaffolds require sequential reactions: (1) sulfonylation of piperazine derivatives (e.g., using sulfonyl chlorides), (2) nucleophilic substitution or amidation for propyl linkage, and (3) purification via column chromatography (silica gel) with gradient elution (e.g., hexane/ethyl acetate). Solvent selection (e.g., THF or DCM) and temperature control (0–25°C) are critical to avoid side reactions .

- Characterization : Validate purity (>95%) using LC-MS (e.g., m/z analysis) and confirm structure via H/C NMR (e.g., δ 7.6–6.8 ppm for aromatic protons, δ 3.2–2.8 ppm for piperazine-CH) .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Primary Methods :

- LC-MS : Determine molecular weight (e.g., m/z = ~450–500 [M+H]) and assess purity (>98% at 215/254 nm) .

- NMR : Assign stereochemistry and confirm substituent positions (e.g., coupling constants for piperazine protons, J = 10–12 Hz for axial-equatorial interactions) .

- Supplementary Techniques : X-ray crystallography (for solid-state conformation) and IR spectroscopy (to verify sulfonyl S=O stretches at ~1350–1150 cm) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the compound’s biological activity?

- Methodology :

- Functional Group Modulation : Replace the 2-fluorophenyl group with electron-withdrawing (e.g., 4-CF) or donating (e.g., 4-OCH) substituents to assess receptor binding affinity .

- Backbone Alteration : Shorten the propyl chain or introduce steric hindrance (e.g., cyclopropane) to evaluate pharmacokinetic stability .

Q. How to resolve contradictions in reported biological activity data (e.g., varying IC values)?

- Troubleshooting Steps :

- Purity Verification : Re-test compounds using orthogonal methods (e.g., HPLC vs. LC-MS) to rule out impurity-driven artifacts .

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (e.g., DMSO ≤0.1%) .

Q. What experimental models are suitable for evaluating its neuropharmacological potential?

- In Vitro : Radioligand binding assays (e.g., competition with H-ketanserin for 5-HT receptors) .

- In Vivo : Rodent models (e.g., forced swim test for antidepressant activity) with pharmacokinetic profiling (plasma half-life via LC-MS/MS) .

- Target Validation : CRISPR/Cas9 knockout of candidate receptors (e.g., dopamine D) to confirm mechanism .

Q. How can computational methods enhance the design of derivatives with improved solubility?

- Approach :

- Solubility Prediction : Use COSMO-RS or Abraham descriptors to calculate logP and prioritize hydrophilic modifications (e.g., PEGylation) .

- Co-Crystal Screening : Virtual screening (e.g., Mercury CSD) to identify co-formers (e.g., succinic acid) for salt formation .

Methodological Challenges

Q. What strategies improve enantiomeric purity for chiral derivatives?

- Synthesis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) .

- Purification : Chiral HPLC (e.g., Chiralpak IA column) with heptane/ethanol gradients .

- Analysis : Polarimetry and CD spectroscopy to confirm enantiomeric excess (>99%) .

Q. How to address instability in aqueous buffers during biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.